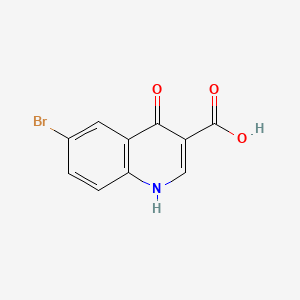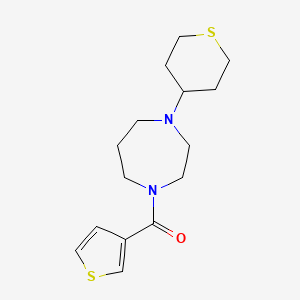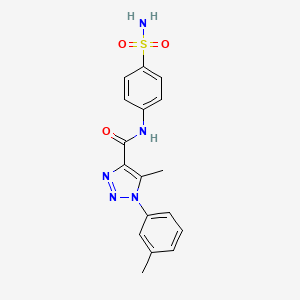![molecular formula C12H14Cl2N2O3S B2392494 1-(Chloroacetyl)-4-[(4-chlorophenyl)sulfonyl]piperazine CAS No. 731011-99-7](/img/structure/B2392494.png)
1-(Chloroacetyl)-4-[(4-chlorophenyl)sulfonyl]piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Chloroacetyl)-4-[(4-chlorophenyl)sulfonyl]piperazine (CAS number: 139104-84-3) is a chemical compound that belongs to the class of piperazine derivatives. It has been extensively studied for its potential applications in scientific research. In
Mecanismo De Acción
The mechanism of action of 1-(Chloroacetyl)-4-[(4-chlorophenyl)sulfonyl]piperazine is not fully understood. However, studies have suggested that the compound may act through various pathways such as:
1. Modulation of neurotransmitters: The compound has been shown to modulate the levels of neurotransmitters such as serotonin and norepinephrine, which are involved in mood regulation.
2. Inhibition of pro-inflammatory cytokines: The compound has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are involved in the inflammatory response.
3. Induction of apoptosis: The compound has been shown to induce apoptosis in cancer cells, which may contribute to its anticancer activity.
Biochemical and Physiological Effects
1-(Chloroacetyl)-4-[(4-chlorophenyl)sulfonyl]piperazine has been shown to have various biochemical and physiological effects such as:
1. Modulation of neurotransmitters: The compound has been shown to increase the levels of serotonin and norepinephrine in the brain, which may contribute to its antidepressant activity.
2. Inhibition of pro-inflammatory cytokines: The compound has been shown to inhibit the production of pro-inflammatory cytokines, which may contribute to its anti-inflammatory activity.
3. Induction of apoptosis: The compound has been shown to induce apoptosis in cancer cells, which may contribute to its anticancer activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1-(Chloroacetyl)-4-[(4-chlorophenyl)sulfonyl]piperazine in lab experiments include its high purity, stability, and reproducibility. However, the compound has some limitations such as its low solubility in water, which may limit its use in certain experiments.
Direcciones Futuras
For the study of the compound include further exploration of its potential as an antidepressant, investigation of its anti-inflammatory activity, and development of more soluble derivatives.
Métodos De Síntesis
The synthesis of 1-(Chloroacetyl)-4-[(4-chlorophenyl)sulfonyl]piperazine involves the reaction of 4-chlorobenzenesulfonyl chloride with piperazine in the presence of a base such as triethylamine. The resulting intermediate is then reacted with chloroacetyl chloride to yield the final product. This method has been optimized to achieve high yields and purity of the compound.
Aplicaciones Científicas De Investigación
1-(Chloroacetyl)-4-[(4-chlorophenyl)sulfonyl]piperazine has been used in various scientific research applications such as:
1. Antidepressant activity: Studies have shown that this compound has potential antidepressant activity through the modulation of neurotransmitters such as serotonin and norepinephrine.
2. Anti-inflammatory activity: The compound has demonstrated anti-inflammatory activity in animal models by inhibiting the production of pro-inflammatory cytokines.
3. Anticancer activity: The compound has shown promising anticancer activity in vitro against various cancer cell lines.
Propiedades
IUPAC Name |
2-chloro-1-[4-(4-chlorophenyl)sulfonylpiperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14Cl2N2O3S/c13-9-12(17)15-5-7-16(8-6-15)20(18,19)11-3-1-10(14)2-4-11/h1-4H,5-9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNOHBZYZOODNAZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)CCl)S(=O)(=O)C2=CC=C(C=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14Cl2N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl 2-(2-((4-chlorophenyl)thio)propanamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2392414.png)
![N-cyclopentyl-5-(propan-2-yl)-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2392415.png)

![N-[4-(Aminosulfonyl)phenyl]-2-bromopropanamide](/img/structure/B2392419.png)
![N-(3-cyanophenyl)-2-(3-oxo-8-phenoxy-[1,2,4]triazolo[4,3-a]pyrazin-2-yl)acetamide](/img/structure/B2392420.png)

![N-(1,5-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-2-methoxyacetamide](/img/structure/B2392422.png)
![2-Phenylmethoxy-N-[(1-thiophen-3-ylcyclopropyl)methyl]acetamide](/img/structure/B2392423.png)
![3-Azido-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidine-3-carboxylic acid](/img/structure/B2392425.png)



![N-(2-ethoxyphenyl)-2-(1-isopropyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2392434.png)